![molecular formula C19H21FN4O B2623415 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034303-22-3](/img/structure/B2623415.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound has a cyclopropyl group, which is a three-membered carbon ring, attached to the 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1H-1,2,3-triazole ring attached to a pyrrolidine ring via a single bond. The 1,2,3-triazole ring also has a cyclopropyl group attached to it. Additionally, the compound has a cyclopropyl group and a fluorophenyl group attached to it .Scientific Research Applications
Treatment of Anemia
This compound has been identified as a potential treatment for anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy .
Treatment of Ischemia
The compound could be used in the treatment of ischemia, a condition characterized by reduced blood supply to a part of the body .
Treatment of Stroke
Stroke, a condition caused by interrupted blood supply to the brain, could potentially be treated with this compound .
Cardiovascular System Repair
Damage to the cardiovascular system during ischemia could potentially be repaired using this compound .
Wound Healing Enhancement
The compound could potentially enhance wound healing, which could be particularly useful in the treatment of chronic or non-healing wounds .
Reduction of Scarring
This compound could potentially be used to reduce scarring, which could be beneficial in the treatment of conditions such as keloids or hypertrophic scars .
Enhancement of Angiogenesis or Arteriogenesis
Angiogenesis (the formation of new blood vessels) and arteriogenesis (the growth of pre-existing arteries) could potentially be enhanced by this compound, which could be beneficial in the treatment of conditions such as peripheral artery disease .
Cancer Treatment
Finally, this compound could potentially be used in the treatment of cancer. It has been identified as a potential inhibitor of VHL, a protein that is often mutated in kidney cancer .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by similar 1H-1,2,3-triazole compounds, this compound could be a potential candidate for drug development .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-3-14(4-6-15)19(8-9-19)18(25)23-10-7-16(11-23)24-12-17(21-22-24)13-1-2-13/h3-6,12-13,16H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUQNTMSKWTADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.